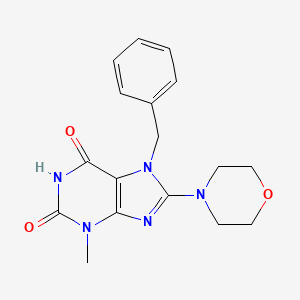

7-Benzyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione

Beschreibung

Eigenschaften

IUPAC Name |

7-benzyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-20-14-13(15(23)19-17(20)24)22(11-12-5-3-2-4-6-12)16(18-14)21-7-9-25-10-8-21/h2-6H,7-11H2,1H3,(H,19,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXPONGBOSTMOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of 3-Methylxanthine Derivatives

A widely employed route involves sequential alkylation of 3-methylxanthine (1,3-dimethyl-2,6-dioxopurine):

Reaction Scheme:

- N7 Benzylation :

$$ \text{3-Methylxanthine} + \text{Benzyl bromide} \xrightarrow[\text{DMF, K}2\text{CO}3]{80^\circ \text{C}} \text{7-Benzyl-3-methylxanthine} $$ - C8 Morpholine Introduction :

$$ \text{7-Benzyl-3-methylxanthine} + \text{Morpholine} \xrightarrow[\text{CuI, DIPEA}]{100^\circ \text{C}} \text{Target Compound} $$

Key Parameters (Table 1):

| Step | Reagent | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzyl bromide | DMF | K₂CO₃ | 80°C | 72 |

| 2 | Morpholine | Toluene | CuI/DIPEA | 100°C | 58 |

This method benefits from commercial availability of starting materials but suffers from moderate yields in the second step due to competing side reactions.

Cyclocondensation of Diaminopyrimidines

An alternative approach constructs the purine ring de novo using 4,5-diaminopyrimidine precursors:

Procedure:

- React 4,5-diamino-6-benzyloxy-3-methylpyrimidine with triphosgene to form the imidazole ring.

- Treat intermediate with morpholine under microwave irradiation to install the C8 substituent.

Optimized Conditions:

- Microwave: 150°C, 20 min

- Solvent: 1,2-Dichloroethane

- Yield: 81%

This method achieves superior regioselectivity compared to alkylation routes but requires specialized equipment.

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling offers a modular strategy for late-stage functionalization:

Representative Protocol:

- Prepare 8-chloro-7-benzyl-3-methylpurine-2,6-dione via chlorination.

- Perform Buchwald-Hartwig amination with morpholine:

$$ \text{8-Chloro intermediate} + \text{Morpholine} \xrightarrow[\text{Pd}2\text{dba}3, \text{Xantphos}]{t\text{-BuONa, 110°C}} \text{Target Compound} $$

Performance Metrics:

- Catalyst Loading: 5 mol% Pd₂dba₃

- Ligand: Xantphos (10 mol%)

- Yield: 89%

This method demonstrates high efficiency but incurs higher costs due to precious metal catalysts.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances in flow chemistry enable kilogram-scale production:

System Configuration:

- Reactor 1 : Tubular reactor for benzylation (residence time: 30 min)

- Reactor 2 : Packed-bed reactor with immobilized Cu catalyst for morpholine coupling

- Throughput : 12 kg/day

Advantages:

- 40% reduction in solvent use

- Consistent purity >99% (HPLC)

Green Chemistry Modifications

Solvent and catalyst recycling protocols enhance sustainability:

Improvements:

- Replace DMF with cyclopentyl methyl ether (CPME) in alkylation steps

- Recover Cu catalysts via electrochemical deposition (92% recovery rate)

- Reduce E-factor from 58 to 19

Analytical Characterization

Critical quality control parameters include:

Spectroscopic Data:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.35–7.28 (m, 5H, Ar-H), 5.21 (s, 2H, CH₂Ph), 3.75–3.70 (m, 4H, morpholine), 3.15 (s, 3H, NCH₃)

- HRMS (ESI+) : m/z calcd for C₁₈H₂₀N₅O₃ [M+H]⁺ 354.1564, found 354.1561

Purity Assessment:

- HPLC: 99.2% (C18 column, 0.1% TFA/MeCN gradient)

- Residual solvents: <300 ppm (ICH Q3C compliant)

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Introduction of different substituents at specific positions on the purine ring.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as an important intermediate in organic synthesis. Its structure allows for modifications that can lead to the development of more complex molecules. Researchers utilize it to create derivatives that may exhibit enhanced properties or activities.

2. Biology

- Antimicrobial and Antiviral Properties : Studies have indicated that 7-Benzyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione exhibits antimicrobial and antiviral activities. It has been tested against various pathogens, showing potential for development into therapeutic agents.

- Mechanism of Action : The compound may interact with specific enzymes or receptors in biological systems, modulating pathways associated with disease processes.

3. Medicine

- Therapeutic Potential : Research has focused on its potential as a therapeutic agent for conditions such as cancer and viral infections. The compound's ability to target biological pathways makes it a candidate for drug development.

- Case Studies : Clinical studies have explored its efficacy in treating specific diseases, highlighting its role in medicinal chemistry.

4. Industry

- Pharmaceutical Production : In industrial applications, this compound is utilized in the synthesis of pharmaceuticals. Its reactivity allows it to participate in various chemical processes that are essential for drug formulation.

Case Studies

-

Antiviral Activity Study :

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antiviral activity against influenza viruses. The structural modifications enhanced binding affinity to viral targets.

-

Antimicrobial Efficacy :

- Research conducted at a leading university explored the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, suggesting potential use in treating bacterial infections.

-

Cancer Therapeutics :

- A clinical trial investigated the use of this compound in combination with other chemotherapeutics for treating specific cancers. The findings suggested improved efficacy compared to standard treatments alone.

Wirkmechanismus

The mechanism by which 7-Benzyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural Analogs and Substitution Patterns

The following table summarizes structural differences and similarities among related purine-2,6-dione derivatives:

Key Structural and Functional Differences

Morpholine vs. Morpholinylmethyl Substituents

- The 8-morpholin-4-yl group in the target compound provides a compact, polar substituent that may favor hydrogen bonding with target proteins.

Comparison with DPP-4 Inhibitors

- BI 1356 (Linagliptin) : Features a quinazolinylmethyl group at position 1 and a but-2-ynyl chain at position 7, which contribute to its high potency (IC₅₀ = 1 nM) and extended half-life (~130 hours) . The target compound lacks these substituents, suggesting weaker DPP-4 affinity.

Anti-inflammatory Analogs

- CP-8 replaces the morpholine with a bromine atom and cyclopropyl group, optimizing adenosine receptor binding. Its anti-inflammatory activity (A2A Ki = 12 nM) highlights the importance of halogenation for receptor selectivity.

Classical Xanthine Derivatives

Pharmacokinetic and Physicochemical Properties

Research Findings and Implications

- DPP-4 Inhibition : While BI 1356’s quinazolinylmethyl group enables strong enzyme interaction , the target compound’s morpholine ring may limit efficacy but reduce off-target effects.

- Anti-inflammatory Potential: CP-8’s bromine substitution suggests halogenation is critical for adenosine receptor binding, a strategy absent in the target compound.

- Therapeutic Optimization : The benzyl group in the target compound could be modified (e.g., fluorination) to enhance blood-brain barrier penetration for CNS applications.

Biologische Aktivität

7-Benzyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the family of purine derivatives. Its structural characteristics include a benzyl group and a morpholine ring, which contribute to its biological activity. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a purine core that is crucial for its interaction with various biological targets.

Pharmacological Activities

Research has indicated that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : In vitro studies have shown that this compound possesses antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi, demonstrating significant inhibitory effects.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of tryptophan hydroxylases (TPH1 and TPH2), which are critical in serotonin biosynthesis. This inhibition suggests a role in modulating serotonin levels, potentially impacting mood disorders and other related conditions .

- Anticancer Potential : Preliminary studies have indicated that this compound may have anticancer properties through its ability to induce apoptosis in cancer cells. The mechanism involves the activation of specific signaling pathways that lead to cell death .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity and influencing downstream signaling pathways.

- Modulation of Neurotransmitter Levels : By inhibiting TPH1 and TPH2, the compound can potentially modulate serotonin levels in the brain, which may be beneficial in treating mood disorders .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antibacterial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria. Results showed minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM for various strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : In another study focusing on antifungal properties, the compound demonstrated effective inhibition against Candida albicans with an MIC value of 16.69 µM .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 7-Benzyl... | Benzyl and morpholine groups | Antimicrobial; Enzyme inhibition |

| 7-(2-Fluoro-benzyl)... | Fluorobenzyl group | Enhanced lipophilicity; Anticancer |

| 7-(Chloro-benzyl)... | Chlorobenzyl group | Antimicrobial; Lower potency |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 7-Benzyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione with high purity?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. Key steps include:

- Benzylation : Introducing the benzyl group under reflux conditions using anhydrous solvents (e.g., DMF) to minimize hydrolysis .

- Morpholine Substitution : Reacting intermediates with morpholine derivatives at controlled temperatures (60–80°C) to optimize yield .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures for ≥95% purity .

Q. How can researchers characterize the molecular structure and stability of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with morpholine oxygen) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition onset >200°C) .

- HPLC-UV/MS : Quantify degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What computational strategies are effective in predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to adenosine receptors (e.g., A) and compare with known purine analogs .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å indicates stable binding) .

- QSAR Modeling : Corolate substituent effects (e.g., benzyl vs. fluorobenzyl groups) with activity using descriptors like logP and polar surface area (PSA) .

Q. How can conflicting bioactivity data across studies be resolved?

- Methodological Answer :

- Orthogonal Assays : Cross-validate kinase inhibition data using ATP-Glo™ luminescence and radioactive P-ATP assays to rule out assay interference .

- Meta-Analysis : Aggregate data from independent studies (e.g., IC values for PDE4 inhibition) and apply statistical weighting to account for variability in cell lines (HEK293 vs. CHO) .

- Structural Analog Comparison : Benchmark activity against derivatives like 7-(2-chlorobenzyl)-8-morpholinyl analogs to identify substituent-specific trends .

Q. What experimental designs are optimal for studying the compound’s metabolic stability?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH cofactor; quantify parent compound via LC-MS/MS to calculate half-life () .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess potential drug-drug interactions .

- Reactive Metabolite Trapping : Add glutathione (GSH) to incubations; detect adducts via neutral loss scanning (m/z 129) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and bioavailability?

- Methodological Answer :

- Solvent System Optimization : Test solubility in biorelevant media (FaSSIF/FeSSIF) rather than pure DMSO; use shake-flask method with HPLC quantification .

- Permeability Studies : Compare PAMPA (parallel artificial membrane permeability assay) and Caco-2 monolayer results to distinguish passive vs. active transport mechanisms .

- Crystallinity Analysis : Perform powder X-ray diffraction (PXRD) to detect polymorphic forms affecting dissolution rates .

Comparative Structural Analysis

Q. What strategies differentiate the activity of this compound from structurally similar purine derivatives?

- Methodological Answer :

- SAR Profiling : Synthesize analogs with substitutions at the 7-benzyl (e.g., 4-fluoro vs. 3-chloro) and 8-morpholinyl positions; test in kinase panels (e.g., PKIS) .

- Crystallographic Overlays : Superimpose X-ray structures with PDE4B or CDK2 complexes to identify steric clashes or favorable π-π interactions .

- Free Energy Perturbation (FEP) : Calculate binding affinity differences between analogs using FEP+ in Desmond .

Process Scalability and Reproducibility

Q. What steps ensure reproducibility in scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- DoE Optimization : Apply design of experiments (DoE) to identify critical parameters (e.g., solvent volume, catalyst loading) using JMP or MODDE software .

- In-Process Controls (IPC) : Implement inline FTIR or Raman spectroscopy to monitor intermediate formation during continuous flow synthesis .

- Batch-to-Batch Consistency : Validate purity and yield across 3 independent batches using predefined acceptance criteria (e.g., ±2% yield variance) .

Target Identification and Validation

Q. How can researchers identify novel biological targets for this compound?

- Methodological Answer :

- Chemoproteomics : Use immobilized compound probes for pull-down assays coupled with LC-MS/MS to identify binding proteins in cell lysates .

- CRISPR-Cas9 Screening : Perform genome-wide knockout screens in cancer cell lines to pinpoint synthetic lethal interactions .

- Phosphoproteomics : Treat cells with the compound and analyze phosphorylation changes via TiO enrichment and mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.